molecular formula C26H28N4O2 B14934231 4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one

4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one

Cat. No.: B14934231
M. Wt: 428.5 g/mol
InChI Key: XNAYFFAVIBCZTQ-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one is a synthetic organic compound that features an indole moiety and a piperazine ring. Compounds containing indole structures are often of interest due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one typically involves the following steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods.

    Acylation of Piperazine: The piperazine ring is acylated using indole-3-acetyl chloride under basic conditions.

    Coupling Reaction: The acylated piperazine is then coupled with a butanone derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the butanone structure.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the indole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Conditions vary depending on the specific substitution but may include reagents like halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound may serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It could be used in catalytic processes due to its unique structure.

Biology

    Pharmacology: Compounds with indole structures are often investigated for their potential as pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.

Medicine

    Drug Development: The compound may be explored for its therapeutic potential in various diseases.

Industry

    Material Science: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one would depend on its specific biological activity. Generally, indole-containing compounds interact with various molecular targets, including enzymes, receptors, and DNA. The piperazine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-indol-3-yl)butan-1-one: A simpler analog without the piperazine ring.

    1-(1H-indol-3-ylacetyl)piperazine: Lacks the butanone moiety.

Uniqueness

The unique combination of the indole moiety, piperazine ring, and butanone structure in 4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one may confer distinct biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C26H28N4O2/c31-25(11-5-6-19-17-27-23-9-3-1-7-21(19)23)29-12-14-30(15-13-29)26(32)16-20-18-28-24-10-4-2-8-22(20)24/h1-4,7-10,17-18,27-28H,5-6,11-16H2

InChI Key

XNAYFFAVIBCZTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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